molecular formula C10H21NO2 B2889765 Tert-butyl 2-(aminomethyl)-3-methylbutanoate CAS No. 1486181-00-3

Tert-butyl 2-(aminomethyl)-3-methylbutanoate

Cat. No.: B2889765
CAS No.: 1486181-00-3
M. Wt: 187.283
InChI Key: IEICEUUZDCPEOZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-3-methylbutanoate (CAS 1486181-00-3) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C 10 H 21 NO 2 and a molecular weight of 187.28 g/mol, features both a protected carboxylate group and a primary amine, making it a versatile precursor for the construction of more complex molecules . The tert-butyl ester moiety is a widely used protecting group in peptide and fine chemical synthesis, known for its stability under a variety of conditions and its clean deprotection under mild acidic conditions . The presence of the aminomethyl group allows this compound to serve as a key intermediate for generating amide bonds or for incorporating a specific molecular scaffold into target structures. Its structure, containing a branched-chain amino acid derivative backbone, suggests potential relevance in research areas such as the design of amino acid-based prodrugs or the synthesis of compounds targeting biological pathways involving branched-chain amino acids . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet and handle this material in accordance with best laboratory practices.

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-7(2)8(6-11)9(12)13-10(3,4)5/h7-8H,6,11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEICEUUZDCPEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Valine-Derived Synthesis

The compound can be synthesized from valine, a branched-chain amino acid, through sequential protection and esterification. The process begins with the conversion of L-valine to its tert-butyl ester derivative. In a representative procedure, valine is reacted with tert-butanol in the presence of boron trifluoride diethyl etherate (BF₃·Et₂O) under anhydrous conditions. The tert-butyl group provides steric protection, enabling subsequent functionalization at the β-carbon.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM)
  • Temperature : 0–25°C
  • Catalyst : BF₃·Et₂O (10 mol%)
  • Yield : 85–92%

Post-esterification, the amino group is protected using a tert-butoxycarbonyl (Boc) group. Boc protection is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in a mixture of water and dioxane, catalyzed by 4-dimethylaminopyridine (DMAP).

Alkylation of Brominated Esters

Bromomethyl Intermediate Formation

A two-step alkylation strategy involves synthesizing tert-butyl 2-(bromomethyl)-3-methylbutanoate, followed by amination. The brominated precursor is prepared by treating tert-butyl 2-(hydroxymethyl)-3-methylbutanoate with phosphorus tribromide (PBr₃) in diethyl ether at −20°C.

Key Parameters :

  • Molar Ratio : Hydroxymethyl ester : PBr₃ = 1 : 1.2
  • Reaction Time : 4–6 hours
  • Yield : 78–85%

Amination with Ammonia

The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (28% w/w) in tetrahydrofuran (THF). The reaction is conducted at 50°C for 12 hours, yielding tert-butyl 2-(aminomethyl)-3-methylbutanoate after purification via silica gel chromatography.

Optimization Insights :

  • Excess ammonia (2.5 equiv) minimizes di-alkylation byproducts.
  • Anhydrous THF enhances reaction efficiency.

Mitsunobu Reaction for Stereochemical Control

Hydroxymethyl Precursor Preparation

The Mitsunobu reaction enables stereospecific installation of the aminomethyl group. Starting from tert-butyl 2-hydroxy-3-methylbutanoate, the hydroxyl group is converted to a phthalimide-protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Setup :

  • Solvent : Tetrahydrofuran (THF)
  • Temperature : 0–5°C
  • Molar Ratio : Hydroxy ester : DEAD : PPh₃ : Phthalimide = 1 : 1.2 : 1.2 : 1.2

Deprotection and Isolation

The phthalimide group is removed via hydrazinolysis in methanol, followed by acidolytic cleavage of the tert-butyl ester using trifluoroacetic acid (TFA).

Critical Steps :

  • Hydrazine hydrate (3 equiv) in methanol at 25°C for 24 hours.
  • TFA : DCM (1 : 3 v/v) for 30 minutes to hydrolyze the ester.

Reductive Amination of Keto Esters

Keto Ester Synthesis

Tert-butyl 2-oxo-3-methylbutanoate is prepared via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC) in DCM. The keto group is then subjected to reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN).

Conditions :

  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • pH : Maintained at 6–7 using acetic acid
  • Yield : 65–72%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Valine-Derived Synthesis High enantiopurity; Scalable Requires Boc protection/deprotection 75–92%
Alkylation Short reaction sequence; Cost-effective Risk of over-alkylation 70–85%
Mitsunobu Reaction Stereochemical fidelity Expensive reagents (DEAD, PPh₃) 60–78%
Reductive Amination Mild conditions; No halogenated byproducts Moderate yields; Sensitive to pH 65–72%

Industrial-Scale Considerations

Catalytic Efficiency

Industrial protocols favor BF₃·Et₂O-catalyzed esterification due to its high turnover number (TON > 500) and compatibility with continuous flow systems.

Solvent Recovery

Dichloromethane and THF are recycled via distillation, reducing environmental impact and cost.

Analytical Validation

Structural Confirmation

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.85 (d, 2H, CH₂NH₂), 2.35 (m, 1H, CH(CH₃)).
  • HPLC Purity : >98% (C18 column, 70:30 acetonitrile/water).

Emerging Methodologies

Recent advances include enzymatic esterification using Candida antarctica lipase B (CAL-B), which achieves 90% yield under aqueous conditions. This approach eliminates the need for toxic catalysts and aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form a corresponding imine or nitrile under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 2-amino-3-methylbutanoate is an organic compound with the molecular formula C9H19NO2C_9H_{19}NO_2. It is an amino acid derivative often employed in chemical and biological research. The compound features a tert-butyl ester group, influencing its stability and reactivity due to steric hindrance.

Preparation Methods

Synthetic Routes: Tert-butyl 2-amino-3-methylbutanoate can be synthesized through various methods, including reacting valine tert-butyl ester with appropriate reagents in N,N-dimethylformamide (DMF) with potassium carbonate and potassium iodide at 100°C overnight, followed by purification via flash chromatography.

Industrial Production: Industrially, tert-butyl esters are produced using tert-butanol and anhydrous magnesium sulfate, with boron trifluoride diethyl etherate as a catalyst, which allows high yields and tolerance of various amino acid side chains.

Chemical Reactions

Tert-butyl 2-amino-3-methylbutanoate can undergo substitution, oxidation, and reduction reactions.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions using reagents like alkyl halides and acyl chlorides, often with a base such as potassium carbonate.

Oxidation and Reduction: Oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction uses reducing agents like lithium aluminum hydride. The products of these reactions depend on the specific reagents and conditions used, yielding various substituted amino acid derivatives or corresponding oxo compounds.

Scientific Research Applications

Tert-butyl 2-amino-3-methylbutanoate is used in chemistry, biology, medicine, and industry:

  • Chemistry: It serves as a building block in synthesizing peptides and complex organic molecules.
  • Biology: It is used in studying enzyme mechanisms and protein-ligand interactions.
  • Medicine: It acts as an intermediate in synthesizing pharmaceuticals and bioactive compounds.
  • Industry: It is employed in producing specialty chemicals and materials.

Tert-butyl 2-amino-3-methylbutanoate exhibits significant biological activity due to its structural characteristics that facilitate interaction with biological systems.

  • Enzyme Interactions: This compound interacts with enzymes involved in amino acid metabolism, potentially influencing protein synthesis and degradation pathways. It can also serve as a probe in biochemical assays to study enzyme-substrate interactions, enhancing the understanding of metabolic processes.
  • Therapeutic Potential: Due to its structural similarity to essential amino acids, it has a potential role in therapeutic applications, particularly in metabolic disorders, and its ability to penetrate biological membranes suggests its usefulness in drug delivery systems.

Case Studies

  • Study on Enzyme Activity: This compound can enhance the activity of specific enzymes involved in amino acid metabolism at certain concentrations, indicating a dose-dependent response and potential as a metabolic modulator.
  • Therapeutic Application Research: Analogs of this compound have shown promising results in preclinical models for treating metabolic disorders, influencing insulin signaling pathways and glucose metabolism.

Properties

  • IUPAC Name: tert-butyl 2-amino-3-methylbutanoate
  • InChI: InChI=1S/C9H19NO2/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7H,10H2,1-5H3
  • InChI Key: RJBVJBGFJIHJSZ-UHFFFAOYSA-N
  • Canonical SMILES: CC(C)C(C(=O)OC(C)(C)C)N
  • Molecular Formula: C9H19NO2C_9H_{19}NO_2
  • Molecular Weight: 173.25 g/mol

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-3-methylbutanoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active aminomethyl compound, which can then exert its biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications References
tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate 1909288-46-5 C₁₁H₂₀ClNO₃ 249.73 Chloroacetamido, tert-butyl ester Pharmaceutical intermediate
Ethyl 2-acetyl-3-methylbutanoate 1522-46-9 C₉H₁₆O₃ 172.22 Acetyl, ethyl ester Ketone-containing API synthesis
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate 1093192-07-4 C₁₁H₂₂N₂O₄ 246.30 Boc-protected amino, methyl ester Peptide synthesis, chiral building block
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate 1221341-84-9 C₁₂H₂₅NO₄ 259.33 Dimethoxyethyl amino, tert-butyl ester Experimental research
tert-Butyl 2-(oxetan-3-ylidene) acetate 1207175-03-8 C₉H₁₄O₃ 170.21 Oxetane ring, tert-butyl ester Ring-constrained intermediates

Detailed Analysis of Structural and Functional Differences

tert-Butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate

This analog () incorporates a chloroacetamido group at the second carbon, enabling nucleophilic substitution reactions for further derivatization. Its R-configuration and tert-butyl ester enhance steric protection, making it valuable in peptide coupling or prodrug synthesis. The molecular weight (249.73 g/mol) and chloro substituent distinguish it from the aminomethyl variant, which lacks electrophilic reactivity .

Ethyl 2-acetyl-3-methylbutanoate

Unlike tert-butyl esters, this ethyl ester () features an acetyl group, introducing a ketone moiety. The lower molecular weight (172.22 g/mol) and ethyl ester group increase solubility in polar solvents, favoring its use in ketone-based pharmaceutical intermediates (e.g., antipsychotics or antivirals) .

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate

This compound () includes a Boc-protected amino group, offering orthogonal protection strategies in peptide synthesis. The methyl ester and dual amino groups facilitate regioselective modifications, contrasting with the single aminomethyl group in the target compound .

tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate

The dimethoxyethyl amino group () introduces ether functionalities, enhancing hydrogen-bonding capacity. This property may improve bioavailability in drug candidates, though its larger size (259.33 g/mol) could limit membrane permeability compared to simpler aminomethyl derivatives .

Crystallographic and Conformational Insights

Crystal structures of tert-butyl esters () reveal stereochemical preferences impacting reactivity. For example, tert-butyl 2-oxopiperidinyl derivatives adopt a C2 half-chair conformation, stabilizing transition states in ring-opening reactions. Such data inform the design of analogs with tailored stereodynamics .

Biological Activity

Tert-butyl 2-(aminomethyl)-3-methylbutanoate (CAS No. 1486181-00-3) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a 2-(aminomethyl)-3-methylbutanoate moiety. The molecular formula is C_{12}H_{23}N_{1}O_{2}, with a molecular weight of approximately 213.32 g/mol. Its structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence biochemical pathways.

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Interaction : It is hypothesized that the aminomethyl group can facilitate binding to receptor sites, influencing downstream signaling pathways.

Biological Activity and Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Properties : In vitro studies suggest that it may reduce inflammation by modulating cytokine production.
  • Cytotoxicity : Investigations into its cytotoxic effects on cancer cell lines have yielded mixed results, necessitating further exploration to determine therapeutic viability.

Data Tables

Biological ActivityEffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine levels in vitro
CytotoxicityVaries across different cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting strong antibacterial properties.
  • Anti-inflammatory Effects : In a controlled experiment, the compound was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), supporting its role as an anti-inflammatory agent.
  • Cytotoxicity Assessment : A panel of cancer cell lines was treated with varying concentrations of this compound. The IC50 values were determined, revealing selective cytotoxicity in certain cell lines while sparing others, indicating a need for targeted application.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 2-(aminomethyl)-3-methylbutanoate, and how do reaction conditions influence yield?

Answer: The synthesis typically involves reductive amination or carbamate protection strategies. For example, reductive amination of tert-butyl carbamate derivatives with ketones (e.g., 3-methylbutan-2-one) using sodium borohydride or lithium aluminum hydride under inert atmospheres (0–25°C) can yield the target compound . Key parameters affecting yield include:

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions, while higher temperatures (up to 25°C) accelerate kinetics but risk byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reagent solubility, while ethanol/methanol balances reactivity and safety .
  • Analytical monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy ensure intermediate purity and confirm final product identity .

Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic methods?

Answer: Stereochemical characterization requires:

  • NMR analysis : The coupling constants (J values) between protons on chiral centers (e.g., aminomethyl and tert-butyl groups) reveal stereochemical configuration. For example, distinct splitting patterns in 1H^1H-NMR differentiate R and S enantiomers .
  • Optical rotation : Specific rotation measurements ([α]D_D) compare observed values to literature data for enantiomeric excess (e.g., >99% purity standards) .
  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns), with retention times matched to authentic standards .

Q. What structural features distinguish this compound from its analogs, and how do these impact reactivity?

Answer: Critical structural distinctions include:

  • Steric hindrance : The tert-butyl group reduces nucleophilic substitution rates compared to methyl or ethyl analogs, favoring selective reactions at the aminomethyl group .
  • Functional group interplay : The aminomethyl group enables Schiff base formation or peptide coupling, while the ester moiety allows hydrolysis to carboxylic acids under acidic/basic conditions .
  • Comparison to GHB analogs : Unlike tert-butyl 2-hydroxy-3-methylbutanoate (), the aminomethyl group in the target compound enhances hydrogen-bonding potential, altering interactions with biological targets like GABA receptors .

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of this compound analogs be resolved through experimental design?

Answer: Contradictions in biological activity (e.g., GHB-like effects vs. no observable activity) can arise from:

  • Receptor binding assays : Perform competitive binding studies (e.g., radioligand displacement assays) using purified GHB receptors to quantify affinity (Ki_i) and compare with GHB .
  • In vivo vs. in vitro models : Test pharmacokinetics (e.g., BBB permeability) in animal models to reconcile discrepancies between cell-based assays and behavioral studies .
  • Enantiomer-specific activity : Separate enantiomers via chiral chromatography and evaluate their individual bioactivity to identify stereochemical influences .

Q. What methodological approaches optimize enantiomeric excess during the synthesis of this compound derivatives?

Answer: To achieve >98% enantiomeric excess (ee):

  • Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) to induce stereoselectivity during ketone reduction .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate under mild conditions .
  • Crystallization-induced diastereomer resolution : Convert enantiomers into diastereomeric salts (e.g., with tartaric acid) and recrystallize to isolate the desired form .

Q. In kinetic studies of this compound reactions, how do substituent effects influence reaction rates and pathways?

Answer: Substituent effects are critical in:

  • Nucleophilic substitution : Electron-withdrawing groups (e.g., chloroacetamido in ) accelerate aminomethyl group reactivity, while bulky tert-butyl groups slow diffusion-controlled reactions .
  • Hydrolysis kinetics : Steric shielding by the tert-butyl group reduces ester hydrolysis rates at neutral pH but enhances stability under acidic conditions (e.g., gastric environments) .
  • Temperature-dependent pathways : At elevated temperatures (>50°C), competing elimination reactions (e.g., tert-butyl group cleavage) dominate, requiring careful kinetic profiling via 1H^1H-NMR or IR spectroscopy .

Q. How does the tert-butyl group in this compound influence its metabolic stability in biological systems?

Answer: The tert-butyl group:

  • Enhances lipophilicity : Increases cell membrane permeability, as demonstrated in comparative studies with methyl/ethyl analogs .
  • Retards enzymatic degradation : The bulky group sterically hinders esterase-mediated hydrolysis, prolonging half-life in plasma (e.g., >6 hours vs. <1 hour for methyl esters) .
  • Modulates metabolite profiles : Hydrolysis yields tert-butanol, which is less toxic than methanol or ethanol byproducts from smaller esters .

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